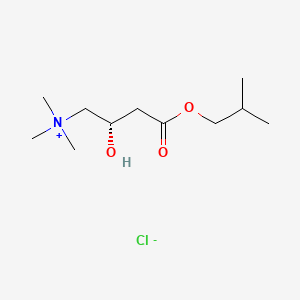
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside is a specialized compound used extensively in carbohydrate chemistry research. This compound is particularly significant due to its unique structure, which includes a nitromethylene functionality at the C-4 position and acetyl groups at the 2,3 positions. These features make it a valuable tool for synthesizing modified nucleosides and nucleotides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups using acetyl groups, followed by the introduction of the nitromethylene group at the C-4 position. The benzyl group is then added to the anomeric carbon to complete the synthesis. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted acetyl derivatives. These products are often used as intermediates in further chemical synthesis .
科学研究应用
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside is widely used in scientific research due to its versatility. Some of its applications include:
作用机制
The mechanism of action of Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside involves its interaction with specific molecular targets and pathways. The nitromethylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s structure enables selective functionalization, making it a valuable tool for studying structure-activity relationships and developing new therapeutic agents .
相似化合物的比较
Similar Compounds
Some compounds similar to Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside include:
- Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-beta-D-arabinopyranoside
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups. The presence of both nitromethylene and acetyl groups provides strategic control over regioselective reactions, making it particularly useful for synthesizing nucleoside analogs with potential therapeutic applications .
属性
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3/t15-,16+,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOAFROQDCKCF-IXDOHACOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(=C[N+](=O)[O-])CO[C@H]1OCC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747108 |
Source


|
| Record name | Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383173-63-5 |
Source


|
| Record name | Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)

![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)



![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)






